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Compound of Interest

Compound Name: 3,5-Dichlorotoluene

Cat. No.: B1293413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
dichlorotoluene, a crucial intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their
acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3,5-dichlorotoluene is summarized in the tables below
for easy reference and comparison.

‘H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.26 t (triplet) 1H H-4
7.10 d (doublet) 2H H-2, H-6
2.33 s (singlet) 3H -CHs

Solvent: CDCls, Reference: TMS (0 ppm)
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2C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assignment
139.5 C-1

135.0 C-3,C-5
129.8 C-4

126.9 C-2,C-6

21.2 -CHs

Solvent: CDCls, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data

Assignment (Vibrational

Wavenumber (cm~12) Intensity

Mode)
3075 Weak Aromatic C-H Stretch
2925 Weak Aliphatic C-H Stretch (-CHs)
1575 Strong C=C Aromatic Ring Stretch
1450 Medium Asymmetric -CHs Bend
1380 Medium Symmetric -CHs Bend

C-H Out-of-Plane Bend
850 Strong )

(Aromatic)
780 Strong C-CI Stretch

Mass Spectrometry (MS) Data
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miz Relative Abundance Assighment

162 ~65% [M+2]*" (Isotope Peak)
160 100% [M]*" (Molecular lon)
125 High M- CI*

89 Moderate [C7Hs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 3,5-dichlorotoluene.
Methodology:
e Sample Preparation:

o Approximately 10-20 mg of crystalline 3,5-dichlorotoluene was accurately weighed and
dissolved in ~0.7 mL of deuterated chloroform (CDCls) within a clean, dry NMR tube.[1]

o The sample was gently agitated to ensure complete dissolution.

o Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0
ppm).

e Instrumentation:

o Spectra were acquired on a 400 MHz NMR spectrometer.
e 1H NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16
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o Relaxation Delay: 1.0 s

o Spectral Width: 16 ppm

» 13C NMR Acquisition Parameters:

o

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

[e]

Spectral Width: 250 ppm

» Data Processing:
o The acquired Free Induction Decays (FIDs) were Fourier transformed.
o Phase and baseline corrections were applied to the resulting spectra.

o Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3,5-dichlorotoluene.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of crystalline 3,5-dichlorotoluene was finely ground in an agate
mortar and pestle.[2][3]

o The ground sample was then intimately mixed with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr).[2][3]

o The mixture was transferred to a pellet die and pressed under high pressure
(approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][4]
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¢ Instrumentation:
o A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

o Data Acquisition:

[¢]

A background spectrum of a pure KBr pellet was first recorded.

[e]

The sample pellet was then placed in the spectrometer's sample holder.

o

The spectrum was recorded in the range of 4000-400 cm~1.

[¢]

The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic
fragments of 3,5-dichlorotoluene.

Methodology:

Sample Introduction:

o A small amount of the 3,5-dichlorotoluene sample was introduced into the mass
spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

lonization:

o Electron lonization (EI) was employed as the ionization technique.

o The sample molecules were bombarded with a beam of high-energy electrons (typically 70
eV), leading to the formation of a molecular ion and subsequent fragmentation.[5]

Mass Analysis:

o The resulting ions were accelerated and separated based on their mass-to-charge (m/z)
ratio using a quadrupole mass analyzer.

Detection:
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o An electron multiplier detector was used to detect the separated ions.

o The resulting mass spectrum was plotted as relative abundance versus m/z.

Visualizations
Logical Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of 3,5-Dichlorotoluene
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Caption: Logical workflow for the spectroscopic analysis of 3,5-Dichlorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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